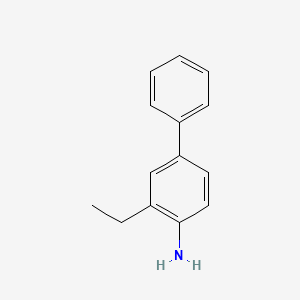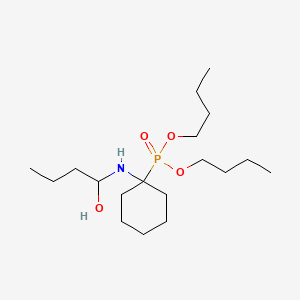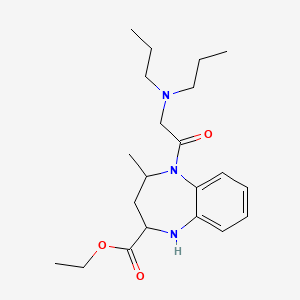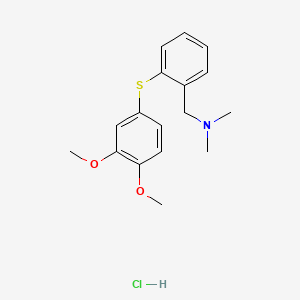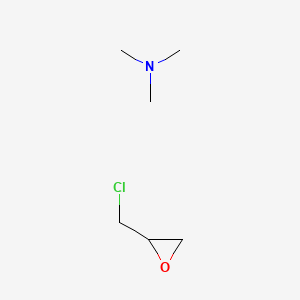
N'-(2-aminoethyl)ethane-1,2-diamine;benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylene triamine, resorcinol reaction product is a chemical compound formed through the reaction of diethylene triamine and resorcinol. Diethylene triamine is a triamine with the formula C4H13N3, while resorcinol is a dihydroxy benzene with the formula C6H4(OH)2. The reaction product of these two compounds is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethylene triamine, resorcinol reaction product typically involves the reaction of diethylene triamine with resorcinol under controlled conditions. The reaction is usually carried out in a solvent such as water or ethanol, and the temperature is maintained between 50°C and 100°C. The reaction mixture is stirred for several hours to ensure complete reaction. The product is then purified through techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of diethylene triamine, resorcinol reaction product is scaled up using large reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then subjected to various purification steps to ensure high purity. Industrial production methods also involve stringent quality control measures to ensure consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethylene triamine, resorcinol reaction product can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of diethylene triamine, resorcinol reaction product include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from the reactions of diethylene triamine, resorcinol reaction product depend on the type of reaction. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Diethylene triamine, resorcinol reaction product has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays and as a cross-linking agent in the study of proteins and other biomolecules.
Industry: The compound is used in the production of polymers, resins, and adhesives due to its ability to form strong bonds and enhance material properties.
Mechanism of Action
The mechanism of action of diethylene triamine, resorcinol reaction product involves its interaction with various molecular targets. The compound can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. It can also participate in redox reactions, influencing cellular processes and signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Diethylene triamine, resorcinol reaction product can be compared with other similar compounds such as:
Diethylene triamine, phenol reaction product: Similar in structure but with phenol instead of resorcinol, leading to different chemical properties and applications.
Triethylene tetramine, resorcinol reaction product: Contains an additional amine group, resulting in different reactivity and uses.
Diethylene triamine, catechol reaction product: Catechol is another dihydroxy benzene, and its reaction product with diethylene triamine has distinct properties compared to the resorcinol reaction product.
The uniqueness of diethylene triamine, resorcinol reaction product lies in its specific chemical structure, which imparts unique reactivity and functionality, making it suitable for a wide range of applications.
Properties
CAS No. |
68411-34-7 |
|---|---|
Molecular Formula |
C10H19N3O2 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
N'-(2-aminoethyl)ethane-1,2-diamine;benzene-1,3-diol |
InChI |
InChI=1S/C6H6O2.C4H13N3/c7-5-2-1-3-6(8)4-5;5-1-3-7-4-2-6/h1-4,7-8H;7H,1-6H2 |
InChI Key |
DCGKCNUQYASLLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)O.C(CNCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


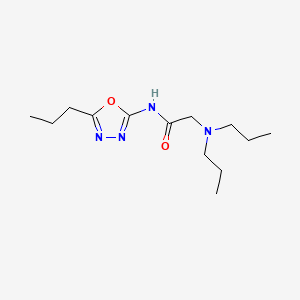
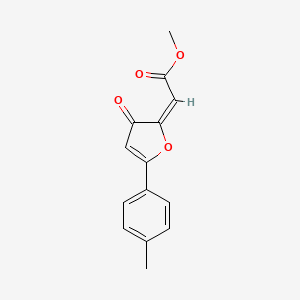
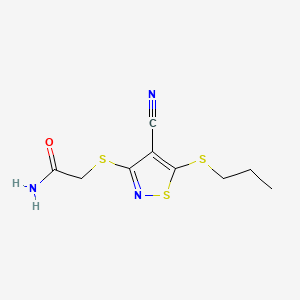
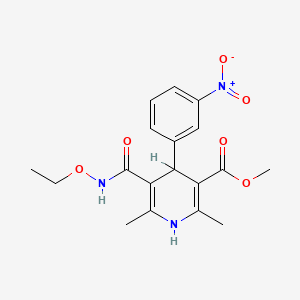
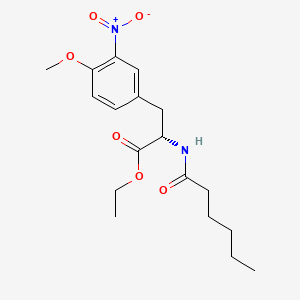
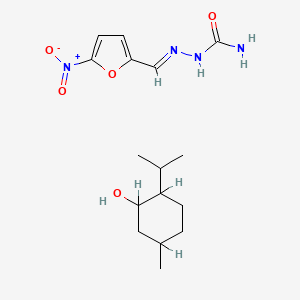

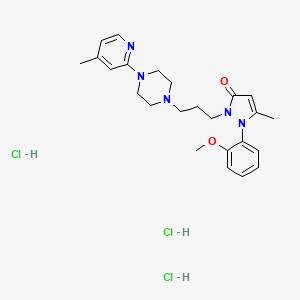
![5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol](/img/structure/B12718014.png)
